2,4-Dichloropyrimidine-5-carbaldehyde
Overview
Description
2,4-Dichloropyrimidine-5-carbaldehyde is an organic compound with the molecular formula C5H2Cl2N2O. It is a white solid that is used as an intermediate in the synthesis of various chemical compounds. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable building block in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dichloropyrimidine-5-carbaldehyde involves the reaction of 5-bromo-2,4-dichloropyrimidine with isopropyl magnesium chloride lithium chloride complex in tetrahydrofuran (THF) at -78°C . Another method includes the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms at the 2 and 4 positions can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives .
Scientific Research Applications
2,4-Dichloropyrimidine-5-carbaldehyde is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: The compound is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrimidine-5-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The chlorine atoms at the 2 and 4 positions also make the compound susceptible to nucleophilic substitution, enabling the formation of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrimidine-5-carbaldehyde
- 2,4-Dichloropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
2,4-Dichloropyrimidine-5-carbaldehyde is unique due to the presence of both an aldehyde group and two chlorine atoms on the pyrimidine ring. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-dichloropyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIXQNKVUJSOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597108 | |
Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871254-61-4 | |
Record name | 2,4-Dichloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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